molecular formula C20H16ClNO5 B272096 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B272096
M. Wt: 385.8 g/mol
InChI Key: KVMPDDASJGRMDH-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one, also known as CAY10650, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.

Mechanism of Action

The mechanism of action of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves its ability to interact with specific proteins and signaling pathways in cells. Specifically, this compound has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β activity, this compound can modulate the activity of downstream signaling pathways, leading to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, modulation of neurotransmitter activity, and modulation of the immune response. These effects are thought to be mediated by the compound's ability to inhibit GSK-3β activity and modulate downstream signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for GSK-3β, which allows researchers to study the specific effects of inhibiting this enzyme. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a useful tool for studying cellular processes without confounding effects from toxicity. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. One area of interest is its potential for use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro. Another area of interest is its potential for use in the treatment of neurological disorders, as it has been shown to modulate neurotransmitter activity. Additionally, further research is needed to fully elucidate the compound's mechanism of action and downstream signaling pathways, which could lead to the development of more specific and effective therapies.

Synthesis Methods

The synthesis of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves multiple steps, including the condensation of 3-(2-oxo-2-phenylethyl)indolin-2-one with 4-(1,3-benzodioxol-5-yl)-2-butanone, followed by the reaction with chloroacetyl chloride and methylamine. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurobiology, this compound has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. In immunology, this compound has been investigated for its potential to modulate the immune response, which could have implications for the treatment of autoimmune diseases.

properties

Molecular Formula

C20H16ClNO5

Molecular Weight

385.8 g/mol

IUPAC Name

3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-5-chloro-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C20H16ClNO5/c1-22-16-6-4-13(21)9-15(16)20(25,19(22)24)10-14(23)5-2-12-3-7-17-18(8-12)27-11-26-17/h2-9,25H,10-11H2,1H3/b5-2+

InChI Key

KVMPDDASJGRMDH-GORDUTHDSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Cl)C(C1=O)(CC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O

SMILES

CN1C2=C(C=C(C=C2)Cl)C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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